molecular formula C18H18N2O4 B2741865 1-{(2E)-3-[5-(3-nitrophenyl)-2-furyl]-2-propenoyl}piperidine CAS No. 853351-08-3

1-{(2E)-3-[5-(3-nitrophenyl)-2-furyl]-2-propenoyl}piperidine

Cat. No.: B2741865
CAS No.: 853351-08-3
M. Wt: 326.352
InChI Key: DGAFVAKVFXOKOX-CSKARUKUSA-N
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Description

1-{(2E)-3-[5-(3-nitrophenyl)-2-furyl]-2-propenoyl}piperidine is a synthetic organic compound that features a piperidine ring attached to a furan ring with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{(2E)-3-[5-(3-nitrophenyl)-2-furyl]-2-propenoyl}piperidine typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitrophenyl group: This step involves nitration reactions where a phenyl ring is treated with nitric acid and sulfuric acid to introduce the nitro group.

    Attachment of the piperidine ring: This can be done through a condensation reaction where the furan ring is reacted with piperidine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-{(2E)-3-[5-(3-nitrophenyl)-2-furyl]-2-propenoyl}piperidine can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as sodium hydroxide or other nucleophiles.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor interactions.

    Medicine: As a candidate for drug development due to its unique structure.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{(2E)-3-[5-(3-nitrophenyl)-2-furyl]-2-propenoyl}piperidine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-{(2E)-3-[5-(3-nitrophenyl)-2-furyl]-2-propenoyl}pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    1-{(2E)-3-[5-(3-nitrophenyl)-2-furyl]-2-propenoyl}morpholine: Similar structure but with a morpholine ring instead of a piperidine ring.

Uniqueness

1-{(2E)-3-[5-(3-nitrophenyl)-2-furyl]-2-propenoyl}piperidine is unique due to the combination of its piperidine ring and the nitrophenyl-furan moiety, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

(E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-piperidin-1-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c21-18(19-11-2-1-3-12-19)10-8-16-7-9-17(24-16)14-5-4-6-15(13-14)20(22)23/h4-10,13H,1-3,11-12H2/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAFVAKVFXOKOX-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853351-08-3
Record name 1-(3-(5-(3-NITROPHENYL)-2-FURYL)-2-PROPENOYL)PIPERIDINE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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